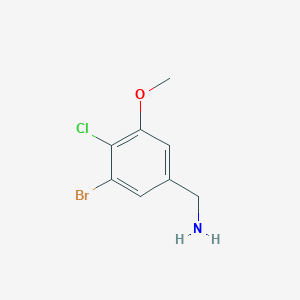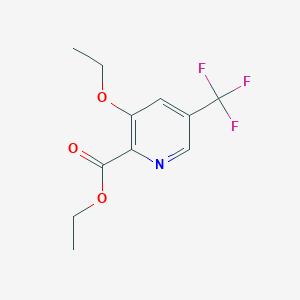![molecular formula C9H9NOS B13654290 7-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13654290.png)
7-Methoxybenzo[b]thiophen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxybenzo[b]thiophen-2-amine is a heterocyclic compound that belongs to the class of benzothiophenes. It is characterized by a benzene ring fused to a thiophene ring, with a methoxy group at the 7th position and an amine group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxybenzo[b]thiophen-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions, followed by cyclization to form the benzothiophene core .
Industrial Production Methods: large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methoxybenzo[b]thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nitrating agents are employed for electrophilic substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
7-Methoxybenzo[b]thiophen-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antifungal and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism of action of 7-Methoxybenzo[b]thiophen-2-amine involves its interaction with various molecular targets. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of specific kinases .
Comparación Con Compuestos Similares
Benzo[b]thiophene: Lacks the methoxy and amine groups, making it less versatile in chemical reactions.
7-Methoxybenzo[b]thiophene: Similar structure but without the amine group, limiting its biological activity.
2-Aminobenzo[b]thiophene:
Uniqueness: 7-Methoxybenzo[b]thiophen-2-amine is unique due to the presence of both methoxy and amine groups, which enhance its chemical reactivity and potential for diverse applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C9H9NOS |
|---|---|
Peso molecular |
179.24 g/mol |
Nombre IUPAC |
7-methoxy-1-benzothiophen-2-amine |
InChI |
InChI=1S/C9H9NOS/c1-11-7-4-2-3-6-5-8(10)12-9(6)7/h2-5H,10H2,1H3 |
Clave InChI |
VRZVDZBSSDGIRD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1SC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine](/img/structure/B13654261.png)



![Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine](/img/structure/B13654289.png)

![(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13654302.png)


![4-amino-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13654315.png)
